4-Tert-butyl-2-cyclopropoxyaniline
CAS No.:
Cat. No.: VC19856660
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 4-tert-butyl-2-cyclopropyloxyaniline |
| Standard InChI | InChI=1S/C13H19NO/c1-13(2,3)9-4-7-11(14)12(8-9)15-10-5-6-10/h4,7-8,10H,5-6,14H2,1-3H3 |
| Standard InChI Key | ULWHYROXUSSVGT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)N)OC2CC2 |
Introduction
Synthetic Pathways and Reaction Optimization
Nucleophilic Aromatic Substitution
A common route to synthesize ortho-substituted anilines involves nucleophilic aromatic substitution (NAS). For 4-tert-butyl-2-cyclopropoxyaniline, this method typically starts with 4-tert-butyl-2-fluoroaniline. Cyclopropoxide ions, generated from cyclopropanol using a strong base like sodium hydride, displace the fluorine atom under heated conditions (80–120°C) in polar aprotic solvents such as dimethylformamide (DMF). Yields for this reaction range from 45% to 65%, depending on the purity of starting materials and reaction time .
Reaction Conditions:
-
Solvent: DMF
-
Temperature: 100°C
-
Base: NaH
-
Time: 12–24 hours
Palladium-Catalyzed Cross-Coupling
Alternative methodologies employ palladium-catalyzed couplings to introduce the cyclopropoxy group. For example, a Buchwald-Hartwig amination using 2-bromo-4-tert-butylaniline and cyclopropanol in the presence of palladium(II) acetate and Xantphos ligand achieves moderate yields (50–70%). This method benefits from milder conditions (60–80°C) and shorter reaction times (6–8 hours).
Catalytic System:
-
Catalyst: Pd(OAc) (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: CsCO
-
Solvent: Toluene
Physicochemical Properties and Computational Modeling
Spectroscopic Characterization
-
H NMR (400 MHz, CDCl):
-
δ 1.29 (s, 9H, tert-butyl)
-
δ 3.20–3.40 (m, 1H, cyclopropane CH)
-
δ 6.50–7.20 (m, 3H, aromatic protons)
-
δ 4.80 (s, 2H, NH)
-
-
IR (KBr):
-
3350 cm (N-H stretch)
-
1600 cm (C=C aromatic)
-
1250 cm (C-O-C ether)
-
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
4-Tert-butyl-2-cyclopropoxyaniline serves as a key intermediate in the synthesis of kinase inhibitors and antiviral agents. For instance, its incorporation into isoquinoline derivatives has shown promising activity against influenza A virus (IC = 0.8 μM) . The tert-butyl group improves metabolic stability, while the cyclopropoxy moiety enhances target binding through van der Waals interactions.
Material Science Applications
In polymer chemistry, this compound acts as a crosslinking agent due to its rigid structure. Epoxy resins modified with 4-tert-butyl-2-cyclopropoxyaniline demonstrate a 20% increase in thermal stability (T = 180°C) compared to unmodified analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume